3-iodo-1-isobutyl-1H-pyrazole-5-carbaldehyde
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Overview
Description
3-iodo-1-isobutyl-1H-pyrazole-5-carbaldehyde is an organic compound characterized by the presence of an iodine atom, an isobutyl group, and a pyrazole ring with an aldehyde functional group. This compound is a solid, typically appearing as white to light yellow crystals . It is known for its good solubility properties and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1-isobutyl-1H-pyrazole-5-carbaldehyde can be achieved through several methods. One common approach involves the iodination of 1-isobutyl-1H-pyrazole-5-carbaldehyde. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions, utilizing efficient and cost-effective methods to ensure high yields and purity. The specific conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-iodo-1-isobutyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the iodine atom.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-iodo-1-isobutyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-iodo-1-isobutyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and the aldehyde group allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-isobutyl-1H-pyrazole-5-carbaldehyde: Lacks the iodine atom but shares the pyrazole and aldehyde functional groups.
3-iodo-1H-pyrazole: Contains the iodine atom and pyrazole ring but lacks the isobutyl and aldehyde groups.
Uniqueness
3-iodo-1-isobutyl-1H-pyrazole-5-carbaldehyde is unique due to the combination of the iodine atom, isobutyl group, and aldehyde functional group. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
5-iodo-2-(2-methylpropyl)pyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O/c1-6(2)4-11-7(5-12)3-8(9)10-11/h3,5-6H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOBCPZVYTTZHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)I)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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